molecular formula C10H16BrN3O2S B2506441 Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide CAS No. 2172471-36-0

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide

Cat. No.: B2506441
CAS No.: 2172471-36-0
M. Wt: 322.22
InChI Key: KEWREYKYAHOVBW-UHFFFAOYSA-N
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Description

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide is a heterocyclic compound that contains both piperazine and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt . The protected diamines are obtained in two steps from available amino acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the thiazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings.

Scientific Research Applications

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The piperazine and thiazole moieties allow the compound to bind to various receptors and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide is unique due to its specific combination of piperazine and thiazole moieties, which confer distinct biological activities and potential applications in drug development. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields further highlight its uniqueness.

Properties

IUPAC Name

ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.BrH/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13;/h7,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWREYKYAHOVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCNCC2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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